molecular formula C20H19NO3S B4237654 N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide

N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide

Cat. No. B4237654
M. Wt: 353.4 g/mol
InChI Key: QLAOPOXYDOOFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide, also known as MTF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. MTF belongs to the class of compounds known as furan-based drugs, which have been shown to exhibit a range of biological activities.

Scientific Research Applications

N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide has been studied for its potential applications in medical research, particularly in the field of cancer treatment. It has been shown to exhibit anti-tumor activity in vitro and in vivo, and has been found to induce apoptosis in cancer cells. N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Moreover, N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide has been studied for its potential use in the treatment of neuropathic pain and as an analgesic agent.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide is not fully understood, but it is believed to act on multiple targets in the body. N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide has been shown to inhibit the activity of certain enzymes involved in the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide has also been shown to modulate the activity of certain ion channels in the nervous system, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide has been found to induce apoptosis by activating the intrinsic apoptotic pathway, leading to the activation of caspases and the cleavage of PARP. N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. In the nervous system, N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide has been found to modulate the activity of certain ion channels, leading to its analgesic effects.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide has several advantages as a compound for scientific research. It is a synthetic compound that can be easily synthesized in high yields and purity, making it readily available for use in laboratory experiments. N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide has also been shown to exhibit a range of biological activities, making it a versatile compound for studying various physiological processes. However, there are also limitations to the use of N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide in laboratory experiments. Its mechanism of action is not fully understood, which may complicate the interpretation of experimental results. Additionally, N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide has not been extensively studied in vivo, which may limit its potential applications in medical research.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide. One area of interest is the development of N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential use of N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide in combination with other drugs for cancer treatment. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide and its potential applications in other areas of medical research, such as the treatment of inflammatory and neuropathic pain conditions.

properties

IUPAC Name

N-(2-methoxyphenyl)-5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-14-7-10-16(11-8-14)25-13-15-9-12-19(24-15)20(22)21-17-5-3-4-6-18(17)23-2/h3-12H,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAOPOXYDOOFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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